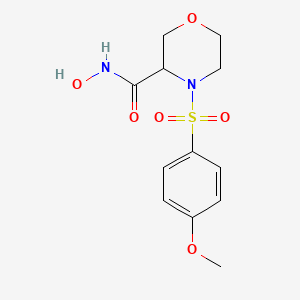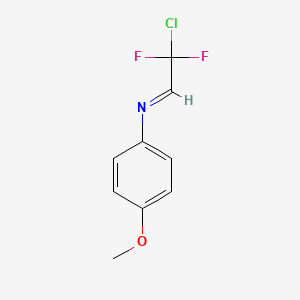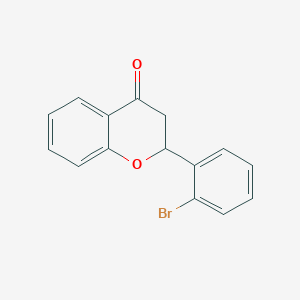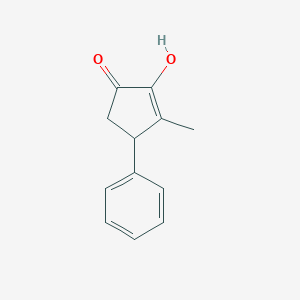![molecular formula C21H30O5 B12580785 [(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 215309-10-7](/img/structure/B12580785.png)
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system and diverse biological activities. The presence of hydroperoxy and acetate groups in its structure suggests potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of functional groups: Hydroperoxy and acetate groups are introduced through specific reactions, such as oxidation and esterification.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes:
Batch or continuous flow reactors: To handle large volumes of reactants and products.
Automated purification systems: To streamline the purification process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form different products.
Reduction: The compound can be reduced to remove the hydroperoxy group.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce simpler alcohols or hydrocarbons.
Scientific Research Applications
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate has various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which may induce oxidative stress in cells. This can lead to various biological effects, including cell death in cancer cells or antimicrobial activity.
Comparison with Similar Compounds
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate can be compared with other compounds in the cyclopenta[a]phenanthrene family, such as:
Steroids: Which have similar ring structures but different functional groups.
Terpenoids: Which may share some structural features but have distinct biosynthetic pathways.
Polycyclic aromatic hydrocarbons (PAHs): Which have similar ring systems but lack the functional groups present in this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and biological activities.
Properties
CAS No. |
215309-10-7 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O5/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(26-24)19-15-4-5-18(23)21(15,3)9-7-16(19)20/h11,14-17,19,24H,4-10H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 |
InChI Key |
HDOAVFDXGPMIQG-MXRBDKCISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C=C2C1)OO)CCC4=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OO)CCC4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)


silane](/img/structure/B12580749.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)

